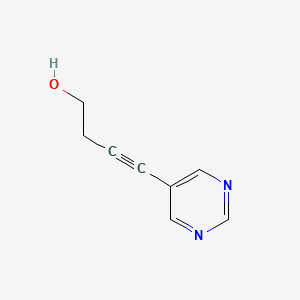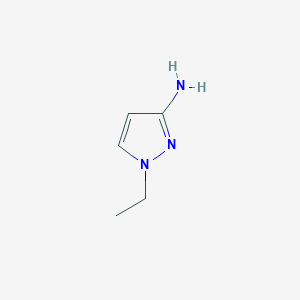![molecular formula C6H4N4O2 B1357078 [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid CAS No. 56434-29-8](/img/structure/B1357078.png)
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
Overview
Description
“[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid” is a chemical compound that belongs to the class of triazolopyridazines . It is used in various scientific and pharmaceutical research .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves several steps. For instance, the substituted acetophenones, glyoxylic acid monohydrate, and acetic acid are added to a round bottom flask equipped with a magnetic stir at room temperature. The mixture is then heated and stirred under reflux for 2-10 hours .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and unique. It contains a triazolopyridazine core, which is a fused ring system incorporating a triazole and a pyridazine .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can lead to a variety of products. For example, it can undergo reactions with substituted acetophenones and glyoxylic acid monohydrate to form new compounds .
Scientific Research Applications
Antiviral Activity
Researchers have explored the antiviral properties of various derivatives of [1,2,4]Triazolo[4,3-b]pyridazine. For instance, a study by Shamroukh and Ali (2008) described the preparation of novel derivatives of [1,2,4]Triazolo[4,3-b]pyridazine, demonstrating promising antiviral activity against Hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).
Chemical Synthesis
A considerable amount of research has been dedicated to improving the synthesis methods of [1,2,4]Triazolo[4,3-b]pyridazine compounds. Lieberman and Albright (1988) developed a new and improved synthesis method for 6-aryl-[1,2,4]Triazolo[4,3-b]pyridazines, providing these compounds under mild conditions and with high yields (Lieberman & Albright, 1988).
High-Energy Materials
A recent study by Chen et al. (2021) demonstrated the use of [1,2,4]Triazolo[4,3-b]pyridazine in the construction of new low-sensitivity high-energy materials. This research highlighted the potential of this compound in developing materials with significant detonation velocities and pressures, while maintaining low sensitivity and good thermostability (Chen et al., 2021).
Pharmaceutical Research
In the pharmaceutical sector, [1,2,4]Triazolo[4,3-b]pyridazine derivatives have been explored for various biological activities. For example, research by Xu et al. (2016) on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents showed moderate to potent antiproliferative activity, indicating their potential in cancer treatment (Xu et al., 2016).
Structural Studies and Calculations
Studies also focus on the structural analysis and theoretical calculations of [1,2,4]Triazolo[4,3-b]pyridazine derivatives. Sallam et al. (2021) conducted a comprehensive study involving synthesis, crystal structure characterization, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives. This research provided valuable insights into the molecular structure and interactions of these compounds (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to target c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active sites of the enzymes, thereby preventing their normal function .
Biochemical Pathways
Inhibition of c-met and vegfr-2 kinases can disrupt several cellular processes, including cell growth, survival, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit cell growth and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interaction with proteins often involves binding to specific active sites, leading to conformational changes that alter the protein’s function . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell proliferation, depending on the cellular context . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of various genes, impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding is often facilitated by hydrogen bonds, hydrophobic interactions, and coordination with metal ions . Additionally, the compound can induce conformational changes in proteins, altering their function and stability . These molecular interactions ultimately result in changes in cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of inactive or less active metabolites . In in vitro studies, the temporal effects of the compound have been observed to vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules . In in vivo studies, the compound’s stability and degradation can affect its bioavailability and overall efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these effects varies depending on the animal model and the route of administration . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of key metabolites, thereby affecting the overall metabolic flux within cells . The compound’s metabolism often involves phase I and phase II reactions, leading to the formation of various metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments . The compound’s distribution can be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKUXSHZWHEBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480778 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56434-29-8 | |
| Record name | [1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)


